Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate
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Overview
Description
Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate is a chemical compound with the molecular formula C8H7Na3O7. It is a trisodium salt derivative of a carboxylate and hydroxyl-substituted pentanedioic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate typically involves the neutralization of 3-(carboxylatomethyl)-3-hydroxypentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the trisodium salt in crystalline form.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the controlled addition of sodium hydroxide to the acid under continuous stirring and temperature control to ensure complete neutralization. The solution is then concentrated and crystallized to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate groups under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or additional carboxyl groups.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in studies involving enzyme kinetics and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug formulations and as a chelating agent.
Industry: Utilized in the production of biodegradable polymers and as a component in cleaning agents.
Mechanism of Action
The mechanism of action of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate involves its ability to chelate metal ions, thereby stabilizing various biochemical and chemical processes. It interacts with molecular targets such as enzymes and proteins, influencing their activity and stability. The pathways involved include metal ion chelation and stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Trisodium citrate: Another trisodium salt with similar chelating properties but different molecular structure and applications.
Sodium acetate: A simpler carboxylate salt used in similar buffering applications.
Sodium succinate: A dicarboxylate salt with applications in biochemistry and industry.
Uniqueness
Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate is unique due to its specific combination of carboxylate and hydroxyl groups, which confer distinct chemical reactivity and chelating properties. This makes it particularly useful in applications requiring precise control over metal ion concentrations and stabilization of biochemical processes.
Properties
IUPAC Name |
trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7.3Na/c8-4(9)1-7(14,2-5(10)11)3-6(12)13;;;/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNXWVDPNZEPW-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Na3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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